REACTION_CXSMILES
|
I[C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][C:6]=2[N+:12]([O-:14])=[O:13].P([O-])([O-])([O-])=O.[K+].[K+].[K+].C1(S)C=CC=CC=1.O.O.O.O.O.O.C(OO)(=O)[C:37]1[C:38](=[CH:42][CH:43]=[CH:44][CH:45]=1)C(O)=O.[Mg].[S:50]([O-])([O-:52])=[O:51].[Na+].[Na+]>ClCCl.CO.[Cu]I.O.C(O)CO>[N+:12]([C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[N:4]=[CH:3][C:2]([S:50]([C:37]1[CH:38]=[CH:42][CH:43]=[CH:44][CH:45]=1)(=[O:52])=[O:51])=[CH:11]2)([O-:14])=[O:13] |f:1.2.3.4,6.7.8.9.10.11.12.13,14.15.16|
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Name
|
|
Quantity
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700 mL
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Type
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solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
700 mL
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Type
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solvent
|
Smiles
|
O
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Name
|
|
Quantity
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70.8 g
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Type
|
reactant
|
Smiles
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IC=1C=NC2=C(C=CC=C2C1)[N+](=O)[O-]
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Name
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potassium phosphate
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Quantity
|
100 g
|
Type
|
reactant
|
Smiles
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P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
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Name
|
|
Quantity
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36.2 mL
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)S
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Name
|
copper (I) iodide
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Quantity
|
2.25 g
|
Type
|
catalyst
|
Smiles
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[Cu]I
|
Name
|
|
Quantity
|
0.71 L
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
magnesium monoperoxyphthalic acid hexahydrate
|
Quantity
|
210 g
|
Type
|
reactant
|
Smiles
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O.O.O.O.O.O.C(C=1C(C(=O)O)=CC=CC1)(=O)OO.[Mg]
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Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled to 20° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 5 minutes
|
Duration
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5 min
|
Type
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CUSTOM
|
Details
|
the lower organic layer was removed (contained solids)
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Type
|
ADDITION
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Details
|
Charcoal (35.4 g, Norit SX) was added to the organic layer
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Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
then filtered through GF/F
|
Type
|
FILTRATION
|
Details
|
filter paper
|
Type
|
WASH
|
Details
|
The filter cake was rinsed with dichloromethane (140 ml)
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Type
|
WASH
|
Details
|
the combined filtrate was washed with H2O (350 ml)
|
Type
|
TEMPERATURE
|
Details
|
maintaining 18° C.<23° C
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred rapidly for 2.25 hours at 20° C. to 23° C.
|
Duration
|
2.25 h
|
Type
|
ADDITION
|
Details
|
was added over 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the mixture was separated
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Type
|
ADDITION
|
Details
|
treated with saturated aqueous sodium bicarbonate (280 ml)
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Type
|
STIRRING
|
Details
|
The mixture was stirred for 20 min before the layers
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The lower organic layer was removed
|
Type
|
WASH
|
Details
|
washed with water (280 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrated at atmospheric pressure to ˜210 ml
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for 2 hrs
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with cold (0-5° C.) dichloromethane (70 ml)
|
Type
|
CUSTOM
|
Details
|
then dried in vacuo at 25 to 40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=CC=C2C=C(C=NC12)S(=O)(=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |